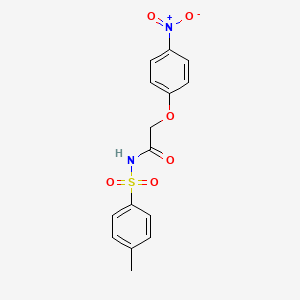

2-(4-nitrophenoxy)-N-tosylacetamide

Description

Contextualization within the Class of N-Acylsulfonamides and Phenoxyacetamide Derivatives

N-Acylsulfonamides: This class of compounds is characterized by the presence of an acyl group attached to the nitrogen atom of a sulfonamide. The N-acylsulfonamide moiety is recognized as a versatile functional group in medicinal chemistry. nih.gov It is often employed as a bioisostere for carboxylic acids, as it shares a similar pKa and the ability to participate in hydrogen bonding interactions. nih.govchemrxiv.org This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The importance of this scaffold is underscored by the increasing number of N-acylsulfonamide-containing drugs that have entered the market for a variety of therapeutic applications. nih.gov

Phenoxyacetamide Derivatives: The phenoxyacetamide scaffold consists of a phenoxy group linked to an acetamide (B32628) moiety. This structural motif is present in a wide array of compounds investigated for diverse biological activities. Research has demonstrated that phenoxyacetamide derivatives possess potential as anticancer, anti-parasitic, and antiviral agents. nih.govnih.gov The synthetic accessibility of this scaffold allows for extensive structural modifications to explore structure-activity relationships. nih.gov

The subject of this article, 2-(4-nitrophenoxy)-N-tosylacetamide, integrates these two key scaffolds, suggesting a potential for unique chemical properties and biological activities stemming from the interplay of the electron-withdrawing nitro group, the flexible phenoxy ether linkage, and the acidic N-acylsulfonamide functionality.

Historical Development and Synthetic Relevance of Related Molecular Scaffolds

The development of sulfonamide-based compounds dates back to the discovery of the antibacterial properties of Prontosil in the 1930s, which heralded the era of sulfa drugs. nih.gov The subsequent exploration of sulfonamide chemistry led to the synthesis of a vast number of derivatives, including N-acylsulfonamides. Initially, the synthesis of N-acylsulfonamides was often challenging due to the low reactivity of the sulfonamide nitrogen. rsc.org However, the development of new synthetic methodologies, such as the "sulfo-click" reaction and palladium-catalyzed carbonylative couplings, has provided more efficient routes to these compounds. rsc.orgnih.gov

The phenoxyacetamide scaffold has also been a subject of sustained interest in synthetic and medicinal chemistry. The synthesis of phenoxyacetic acids, key precursors to phenoxyacetamides, has been well-established, often involving the reaction of a phenol (B47542) with an alpha-haloacetic acid ester followed by hydrolysis. uni.lu The versatility of the phenoxyacetamide core allows for the introduction of a wide range of substituents on both the phenyl ring and the acetamide nitrogen, facilitating the creation of large compound libraries for biological screening. nih.govnih.gov

Research Significance in Contemporary Organic Synthesis and Chemical Biology

The N-acylsulfonamide moiety continues to be a focal point in the design of enzyme inhibitors, owing to its chemical stability and ability to mimic the transition state of substrate binding. nih.gov In chemical biology, N-acylsulfonamides are utilized as probes to study biological processes and to identify novel therapeutic targets.

The phenoxyacetamide scaffold is recognized for its role in the development of agents targeting a variety of biological pathways. For instance, some phenoxyacetamide derivatives have been investigated as inhibitors of the main protease of SARS-CoV-2. nih.gov The adaptability of this scaffold makes it a valuable tool for the development of new chemical entities with tailored biological activities.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential areas of investigation. The presence of the nitrophenyl group, a common feature in compounds with antimicrobial and anticancer activities, combined with the N-acylsulfonamide and phenoxyacetamide motifs, makes it a candidate for screening in these therapeutic areas.

Overview of Current Research Landscape and Prospective Avenues for Investigation

The current research landscape for N-acylsulfonamides and phenoxyacetamides is vibrant and expanding. chemrxiv.orgchemicalbook.com Efforts are focused on the development of novel synthetic methods to access these scaffolds with greater efficiency and diversity. rsc.org There is also a strong emphasis on the biological evaluation of new derivatives against a wide range of diseases. nih.govchemicalbook.com

For this compound, several prospective avenues for investigation can be envisioned:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this specific compound would be the first step. Detailed characterization using modern spectroscopic techniques would be essential to confirm its structure and purity.

Biological Screening: Given the known activities of its constituent scaffolds, this compound could be screened for a variety of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with modifications to the nitrophenyl ring, the tosyl group, and the linker between the two aromatic rings would provide valuable insights into the structural requirements for any observed biological activity.

Chemical Biology Applications: The compound could potentially be used as a chemical probe to investigate specific biological pathways or protein functions.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)sulfonyl-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-11-2-8-14(9-3-11)24(21,22)16-15(18)10-23-13-6-4-12(5-7-13)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRZCCKTWONEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2 4 Nitrophenoxy N Tosylacetamide

Retrosynthetic Analysis for the Construction of the 2-(4-nitrophenoxy)-N-tosylacetamide Scaffold

A retrosynthetic analysis of this compound identifies two primary disconnection points: the ether bond and the amide bond. This leads to two main synthetic strategies.

Strategy A: This approach involves the initial formation of the C-O ether bond. Disconnecting the ether linkage suggests 4-nitrophenol (B140041) and a suitable N-tosylacetamide synthon, such as 2-chloro-N-tosylacetamide, as key starting materials. A further disconnection of the amide bond in this synthon leads back to p-toluenesulfonamide (B41071) and a chloroacetyl derivative.

Strategy B: An alternative strategy prioritizes the formation of the phenoxy-N-tosylacetamide core followed by the introduction of the nitro group. This pathway involves disconnecting the C-N bond of the nitro group from the aromatic ring, pointing to a late-stage electrophilic aromatic nitration of a 2-phenoxy-N-tosylacetamide precursor. This precursor, in turn, can be disconnected at the amide and ether bonds, leading back to p-toluenesulfonamide, phenoxyacetic acid, and ultimately, phenol (B47542) and a haloacetic acid derivative.

These two fundamental strategies guide the specific methodologies discussed in the following sections.

Strategies for the Formation of the 2-Phenoxyacetamide (B1293517) Core Structure

The 2-phenoxyacetamide core is a central structural element. Its formation relies on well-established reactions, namely etherification followed by amidation, or vice versa.

A common and effective method for creating the phenoxyacetic acid portion of the core is through alkylation, most notably the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, a phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, such as an ethyl haloacetate. Subsequent hydrolysis of the resulting ester yields the desired phenoxyacetic acid derivative. mdpi.com

The reaction typically involves stirring the phenolic starting material with an ethyl haloacetate in the presence of a base. The choice of base and solvent is crucial for reaction efficiency.

Table 1: Representative Conditions for Synthesis of Phenoxyacetic Acid Derivatives via Alkylation

| Phenolic Substrate | Alkylating Agent | Base/Solvent | Conditions | Reference |

|---|---|---|---|---|

| Aldehydes (e.g., 4-hydroxybenzaldehyde) | Ethyl bromoacetate | K₂CO₃ / DMF | Stirred for 12 hours, followed by hydrolysis with NaOH/MeOH. | mdpi.com |

| Phenol Salt (e.g., Sodium Phenoxide) | Sodium Chloroacetate | Methanol | Heating at 50°C for 10 hours. | google.com |

| Substituted Phenols | Chloroacetyl chloride | Et₃N / CH₂Cl₂ | Standard conditions for acylation followed by further steps. | researchgate.net |

The formation of the N-tosylacetamide linkage is a critical step in the synthesis. This transformation is a type of amidation, which can be achieved through several protocols. organic-chemistry.org A primary method involves the coupling of a carboxylic acid (such as a phenoxyacetic acid derivative) with an amine (p-toluenesulfonamide). Because carboxylic acids are not sufficiently reactive on their own, an activating agent is required. Common coupling systems include the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with p-toluenesulfonamide, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form the desired N-tosylacetamide. georgiasouthern.edu While direct transamidation reactions exist, they are generally less common for this specific transformation compared to coupling agent or acyl chloride-based methods. nih.govsemanticscholar.org

Introduction and Functionalization of the 4-Nitrophenoxy Moiety

The introduction of the nitro group onto the phenoxy ring can be accomplished either by direct nitration of a pre-formed scaffold or by using a nitro-substituted precursor in a coupling reaction.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, providing a direct route to functionalized rings. wvu.edu The nitration of a phenoxy precursor, such as 2-phenoxy-N-tosylacetamide, is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comjcbsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The nitronium ion is then attacked by the electron-rich aromatic ring of the phenoxy group. masterorganicchemistry.com The existing ether-linked substituent is an activating group and an ortho, para-director. Consequently, the nitration reaction is expected to yield a mixture of products, with the nitro group being installed at the positions ortho and para to the ether linkage. researchgate.net The desired para-isomer, this compound, can then be separated from the ortho-isomer by chromatographic methods. The reaction temperature must be carefully controlled, as nitration is an exothermic process. jcbsc.org

Table 2: General Conditions for Electrophilic Aromatic Nitration

| Substrate | Reagents | Key Features | Reference |

|---|---|---|---|

| N-phenylacetamide | Conc. HNO₃ / Conc. H₂SO₄ | Exothermic reaction, requires cooling. Acetamide (B32628) group is an ortho, para-director. | jcbsc.org |

| Benzene | HNO₃ / H₂SO₄ | Forms the nitronium ion (NO₂⁺) as the active electrophile. | masterorganicchemistry.com |

| Biphenyl | Nitric acid in acetic acid | Orientation of nitration is influenced by substituents and reaction medium. |

An alternative and often more regioselective approach is to use 4-nitrophenol as a starting material. This strategy builds the ether linkage with the nitro group already in the correct position, avoiding the formation of isomers. The most common method for this is the Williamson ether synthesis. masterorganicchemistry.com

In this scenario, 4-nitrophenol is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the 4-nitrophenoxide anion. This potent nucleophile then displaces a leaving group from an electrophilic partner, such as 2-chloro-N-tosylacetamide, in an Sₙ2 reaction to form the final product directly. libretexts.orgmasterorganicchemistry.com The efficiency of this reaction depends on the reactivity of the alkyl halide and the choice of solvent. masterorganicchemistry.com Other modern coupling methods, such as those mediated by reagents like PhenoFluor, have also been developed for forming alkyl aryl ethers, offering alternative routes for challenging substrates. nih.gov

Elaboration of the N-Tosylacetamide Component

The N-tosylacetamide fragment is a defining feature of the target molecule, characterized by the attachment of a tosyl (p-toluenesulfonyl) group to the nitrogen atom of an acetamide. This N-acylsulfonamide linkage imparts specific chemical properties, including increased acidity of the N-H proton compared to a simple amide.

Direct tosylation of a pre-existing amide at the nitrogen atom to form an N-tosylamide is a challenging transformation. The amide nitrogen is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This resonance stabilization lowers the energy of the amide and reduces the availability of the lone pair for nucleophilic attack on the sulfur atom of tosyl chloride.

Furthermore, the reaction conditions required for tosylation, which often involve a base, can lead to competing side reactions. For instance, deprotonation of the amide N-H can occur, but the resulting anion is still a relatively weak nucleophile. Stronger basic conditions could potentially lead to hydrolysis of the amide bond or other undesired transformations. While methods for the tosylation of alcohols are well-established, involving the alcohol acting as a nucleophile to attack tosyl chloride, a similar direct approach for amides is not a standard or widely used synthetic strategy. wikipedia.orgresearchgate.net The synthesis of N-tosyl amides typically proceeds through alternative pathways, as discussed in the following section.

The synthesis of N-acylsulfonamides, such as the N-tosylacetamide moiety, is generally accomplished through two primary retrosynthetic disconnections: acylation of a sulfonamide or sulfonylation of an amide. libretexts.org The more prevalent and often more efficient method is the acylation of a sulfonamide.

In this approach, a sulfonamide, such as p-toluenesulfonamide, is treated with an acylating agent. The sulfonamide nitrogen, after deprotonation by a suitable base, becomes a potent nucleophile that can attack the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester. For the synthesis of the N-tosylacetamide portion of the target molecule, this would involve the reaction of p-toluenesulfonamide with a derivative of 2-(4-nitrophenoxy)acetic acid, such as its acid chloride.

Another general method involves the use of coupling agents. For instance, cyanuric chloride has been employed as an efficient reagent for the one-pot synthesis of N-acylsulfonamides from carboxylic acids and sulfonamides under mild, room-temperature conditions. masterorganicchemistry.com This method avoids the need to first prepare a more reactive acylating agent like an acyl chloride. The reaction proceeds by activating the carboxylic acid with cyanuric chloride, followed by nucleophilic attack from the sulfonamide. masterorganicchemistry.com

| Method | Reactants | Key Features | Reference |

| Acylation of Sulfonamide | p-Toluenesulfonamide + Acyl Halide/Anhydride | Common and versatile; requires an activated acyl donor. | libretexts.org |

| Coupling Agent Method | p-Toluenesulfonamide + Carboxylic Acid + Cyanuric Chloride | One-pot procedure; mild reaction conditions. | masterorganicchemistry.com |

| Amide Sulfonylation | Amide + Sulfonyl Halide | Less common due to low nucleophilicity of amide nitrogen. |

Exploration of Diverse Synthetic Routes for Total Synthesis

Route A: Ether Formation followed by Acylation

One logical approach begins with the formation of the phenoxyacetic acid intermediate. This can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. libretexts.orgnih.govjk-sci.com In this scenario, 4-nitrophenol is deprotonated with a base (e.g., sodium hydroxide) to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a halide from an acetic acid derivative, such as chloroacetic acid, to form 2-(4-nitrophenoxy)acetic acid. chemicalbook.com

The resulting carboxylic acid can then be converted into a more reactive acylating agent, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride. The final step involves the acylation of p-toluenesulfonamide with the prepared 2-(4-nitrophenoxy)acetyl chloride in the presence of a base to yield the target molecule, this compound.

Route B: N-Acylation followed by Ether Formation

An alternative strategy involves forming the N-tosylacetamide backbone first. This would require a starting material like N-tosyl-2-chloroacetamide. This intermediate could potentially be synthesized by the chloroacetylation of p-toluenesulfonamide.

Subsequently, the ether linkage is formed. This could be accomplished through a Williamson ether synthesis, where the sodium salt of 4-nitrophenol acts as a nucleophile, displacing the chloride from N-tosyl-2-chloroacetamide. nih.gov Alternatively, this transformation can be viewed as a nucleophilic aromatic substitution (SNAr) reaction. The nitro group on the 4-nitrophenol ring system does not activate it for nucleophilic attack by an external nucleophile. However, in the context of forming the ether bond, the reaction is typically between a nucleophilic phenoxide and an electrophilic alkyl halide. The presence of the electron-withdrawing nitro group on the phenol makes the corresponding phenoxide a better nucleophile than if the group were not present, but its primary synthetic utility in SNAr is to activate the ring toward attack, which is not the case in this disconnection.

| Route | Step 1 | Step 2 | Step 3 |

| Route A | Williamson Ether Synthesis: 4-Nitrophenol + Chloroacetic Acid → 2-(4-nitrophenoxy)acetic acid | Activation: 2-(4-nitrophenoxy)acetic acid → 2-(4-nitrophenoxy)acetyl chloride | Acylation: p-Toluenesulfonamide + Acyl Chloride → Final Product |

| Route B | Acylation: p-Toluenesulfonamide + Chloroacetyl chloride → N-Tosyl-2-chloroacetamide | Williamson Ether Synthesis: 4-Nitrophenol + N-Tosyl-2-chloroacetamide → Final Product |

Detailed Mechanistic Studies of Key Transformation Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of this compound involves fundamental organic reactions, including electrophilic aromatic substitution and acyl transfer.

The introduction of a nitro group onto an aromatic ring, as seen in the precursor 4-nitrophenol, is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process typically involves treating the aromatic compound (phenol or a derivative) with a mixture of concentrated nitric acid and sulfuric acid.

The mechanism proceeds in two main steps:

Formation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). jk-sci.comacs.org

Nucleophilic Attack and Rearomatization: The π-electron system of the aromatic ring acts as a nucleophile and attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. acs.orglibretexts.org In the final step, a weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the stable aromatic system and yields the nitro-substituted product. nih.govlibretexts.org For phenol, the hydroxyl group is a strongly activating, ortho-, para-directing group, leading to the formation of both ortho- and para-nitrophenol.

Acyl transfer reactions are central to the formation of the N-acylsulfonamide linkage. youtube.com These reactions are a type of nucleophilic acyl substitution. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. youtube.com

When an acyl chloride is used as the acylating agent and a sulfonamide anion (R-SO₂-NH⁻) acts as the nucleophile, the mechanism is as follows:

Nucleophilic Addition: The nucleophilic sulfonamide anion attacks the electrophilic carbonyl carbon of the acyl chloride. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in a concerted step, the chloride ion is expelled as a leaving group. This results in the formation of the N-acylsulfonamide product.

This addition-elimination sequence is a fundamental pathway in the chemistry of carboxylic acid derivatives and is the key mechanistic feature in the coupling step to form the final N-tosylacetamide structure. youtube.com

Mechanistic Roles of Catalytic Systems in Synthetic Protocols

The synthesis of this compound can be efficiently achieved through the etherification of 4-nitrophenol with N-tosyl-2-chloroacetamide, a reaction significantly accelerated by the use of phase-transfer catalysis (PTC). This methodology is particularly effective for reactions between a water-soluble, deprotonated phenol and a water-insoluble electrophile. The catalytic system, typically a quaternary ammonium (B1175870) salt such as tetra-n-butylammonium bromide (TBAB), plays a crucial role in facilitating the reaction by transporting the reactive phenoxide ion from the aqueous or solid phase into the organic phase where the reaction occurs.

The generally accepted mechanism for this solid-liquid phase-transfer catalyzed synthesis involves several key steps, often referred to as the "interfacial mechanism". Initially, the solid base, such as anhydrous potassium carbonate, deprotonates the 4-nitrophenol at the interface between the solid and organic phases, forming the potassium 4-nitrophenoxide.

The phase-transfer catalyst, Q⁺X⁻ (where Q⁺ is the quaternary ammonium cation and X⁻ is the halide anion), then facilitates an ion exchange at the interface. The lipophilic Q⁺ cation pairs with the 4-nitrophenoxide anion (ArO⁻) to form a lipophilic ion pair, [Q⁺ArO⁻], which is soluble in the organic solvent. This ion pair then diffuses from the interface into the bulk organic phase.

In the organic phase, the weakly solvated and highly reactive 4-nitrophenoxide anion undergoes a nucleophilic substitution reaction (S_N2) with N-tosyl-2-chloroacetamide. This reaction forms the desired product, this compound, and regenerates the catalyst's halide salt, Q⁺Cl⁻, which then migrates back to the interface to begin another catalytic cycle. The efficiency of this process is influenced by several factors, including the nature of the catalyst, the solvent, the base, and the reaction conditions.

Research on analogous systems, such as the synthesis of ethyl 2-(4-nitrophenoxy)acetate, has provided valuable insights into the kinetics and the influence of various parameters on the reaction rate. ijche.com These studies have demonstrated that the reaction typically follows pseudo-first-order kinetics. The rate of the reaction is significantly influenced by the concentration of the phase-transfer catalyst, the amount and nature of the base, and the reaction temperature.

The choice of the phase-transfer catalyst is critical. Quaternary ammonium salts with longer alkyl chains, such as tetra-n-hexylammonium bromide, have shown higher reaction rates compared to those with shorter chains, like tetra-n-butylammonium bromide. ijche.com This is attributed to the increased lipophilicity of the catalyst, which enhances the solubility of the ion pair in the organic phase.

The reaction rate is also dependent on the amount of base used. An optimal amount of base is required to ensure efficient deprotonation of the phenol without causing side reactions. The presence of a small amount of water can also influence the reaction rate by affecting the solubility and reactivity of the base at the interface.

The effect of various parameters on the reaction rate constant for a similar phase-transfer catalyzed etherification is summarized in the table below.

| Parameter | Condition | Apparent Rate Constant (k_app) x 10^3 min^-1 | Reference |

|---|---|---|---|

| Catalyst Type | Tetra-n-butylammonium bromide (TBAB) | 5.8 | ijche.com |

| Tetra-n-hexylammonium bromide (THAB) | 7.2 | ijche.com | |

| Benzyltriethylammonium chloride (BTEAC) | 4.5 | ijche.com | |

| Temperature (°C) | 40 | 4.1 | ijche.com |

| 50 | 7.2 | ijche.com | |

| 60 | 10.5 | ijche.com | |

| Stirring Speed (rpm) | 200 | 6.9 | ijche.com |

| 300 | 7.2 | ijche.com | |

| 400 | 7.3 | ijche.com |

*Data presented is for the analogous synthesis of ethyl 2-(4-nitrophenoxy)acetate and is intended to be representative of the general trends observed in this type of phase-transfer catalyzed reaction.

The data clearly indicates that the reaction rate increases with temperature, following the Arrhenius equation. Furthermore, the stirring speed has a significant impact up to a certain point, beyond which the reaction rate becomes independent of the agitation speed, suggesting that the reaction is no longer limited by mass transfer between the phases.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Nitrophenoxy N Tosylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

A complete NMR analysis is crucial for the definitive assignment of the molecular structure of 2-(4-nitrophenoxy)-N-tosylacetamide in solution. This would involve a combination of one-dimensional and two-dimensional NMR experiments.

High-Resolution Proton (¹H) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the nitrophenoxy and tosyl groups, the methylene (B1212753) protons of the acetamide (B32628) linker, and the methyl protons of the tosyl group. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would provide critical information about the electronic environment and connectivity of the protons.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Complementing the proton data, a ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule. This would include the carbons of the two aromatic rings, the carbonyl and methylene carbons of the acetamide moiety, and the methyl carbon of the tosyl group.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

To unambiguously assign all proton and carbon signals and to understand the through-bond and through-space correlations, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks within the aromatic spin systems and potentially between the NH and CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as the nitrophenoxy group to the acetamide linker and the tosyl group to the amide nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, offering insights into the preferred conformation of the molecule in solution.

Without experimental data, a detailed analysis and the creation of data tables for these NMR techniques are not possible.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Characteristic Functional Groups

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit absorption bands corresponding to:

N-H stretching of the sulfonamide.

C=O stretching of the amide carbonyl group.

Asymmetric and symmetric stretching of the NO₂ group.

S=O stretching of the sulfonyl group.

C-O-C stretching of the ether linkage.

Aromatic C-H and C=C stretching.

The precise wavenumbers of these vibrations would provide evidence for the presence of these functional groups and could offer clues about the molecular environment and potential hydrogen bonding. A lack of published spectra prevents the compilation of a specific data table.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Ion Analysis

HRMS would be employed to determine the exact mass of the parent ion, which would confirm the elemental composition of this compound. Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable information for structural elucidation by showing how the molecule breaks apart under ionization. Expected fragmentation pathways could include cleavage of the amide bond, the ether linkage, and loss of the nitro or tosyl groups. Without experimental HRMS data, a detailed fragmentation analysis and corresponding data table cannot be provided.

X-ray Crystallography for Comprehensive Solid-State Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. It would also elucidate the crystal packing, showing how the molecules are arranged in the crystal lattice and detailing any intermolecular interactions such as hydrogen bonds, π-π stacking, or van der Waals forces. The search for a published crystal structure for this compound has been unsuccessful, precluding any discussion of its solid-state architecture.

Computational Chemistry and Theoretical Investigations of 2 4 Nitrophenoxy N Tosylacetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the electronic structure and predicting the reactivity of 2-(4-nitrophenoxy)-N-tosylacetamide.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully used to calculate the ground state properties of various molecules. nih.govnih.gov DFT calculations can determine optimized molecular geometry, bond lengths, bond angles, and other electronic properties. For instance, DFT studies on similar acetamide (B32628) derivatives have been performed to understand their structural properties. nih.gov These calculations are crucial for understanding the stability and preferred conformation of this compound.

Theoretical calculations for related acetamide compounds have demonstrated good agreement between experimental and computed data for geometric and spectroscopic parameters. researchgate.net For example, in a study of other acetamide derivatives, DFT calculations were used to determine the optimized molecular geometry and vibrational frequencies. researchgate.net The stability of such molecules can be further analyzed by examining their ground state energies, which have been calculated for similar complex structures. nih.gov

Table 1: Representative DFT-Calculated Properties for Acetamide Derivatives

| Property | Calculated Value | Reference |

| Ground State Energy (a.u.) | -1008.69854 | nih.gov |

| C=O Bond Length (Å) | 1.224 - 1.240 | nih.gov |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. unesp.brresearchgate.net Analysis of the HOMO and LUMO energy levels can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in related compounds, the LUMO energy, often having a negative value, indicates electrophilic regions susceptible to accepting electrons. researchgate.net The distribution of these orbitals across the molecule can highlight the reactive parts of the structure. researchgate.net

The electrophilicity index (ω) is another important parameter derived from HOMO and LUMO energies, which helps in quantifying the electron-accepting capability of a molecule. researchgate.net FMO analysis is a powerful tool for understanding various chemical reactions, including cycloadditions and sigmatropic rearrangements. slideshare.net

Molecular Dynamics Simulations for Conformational Analysis and Intramolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. springernature.com These simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound and identifying stable conformations and the intramolecular interactions that stabilize them. nih.govnih.gov

MD simulations can reveal how different parts of the molecule move and interact with each other, providing insights into its flexibility and the potential for conformational changes. nih.gov By analyzing the trajectories from MD simulations, researchers can identify dominant conformations and the energetic barriers between them. nih.gov This information is crucial for understanding how the molecule might behave in different environments and how it interacts with other molecules. For example, MD simulations have been used to study the conformational changes in enzymes upon ligand binding, which can be analogous to the interactions of this compound with biological targets. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can be used to predict spectroscopic parameters such as NMR chemical shifts and IR frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

DFT calculations are commonly employed to predict vibrational frequencies (IR spectra). researchgate.net By comparing the calculated spectrum with the experimental one, researchers can gain confidence in the assigned structure. For instance, theoretical calculations of vibrational wavenumbers for related acetamide compounds have shown good agreement with experimental FT-IR and FT-Raman data. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. researchgate.net These theoretical predictions can aid in the assignment of complex NMR spectra. For derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, detailed ¹H-NMR and ¹³C-NMR data have been reported, which could serve as a reference for interpreting the spectra of this compound. mdpi.com

Computational Elucidation of Reaction Pathways and Transition State Geometries

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions by mapping out the potential energy surface. This includes identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them.

DFT calculations are frequently used to model reaction pathways and determine the geometries and energies of transition states. mdpi.com Understanding the transition state is key to understanding the kinetics of a reaction, as its energy determines the activation energy barrier. For example, computational studies on the thermal decomposition of N-substituted diacetamides have elucidated the reaction mechanisms and the influence of substituents on the reactivity. mdpi.com

Application of Ligand-Based and Structure-Based Drug Design Principles

The principles of drug design can be broadly categorized into ligand-based and structure-based approaches, both of which can be applied to investigate the potential of this compound as a therapeutic agent. slideshare.netnih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.govquora.com This approach relies on the knowledge of other molecules (ligands) that bind to the target. quora.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to identify the key chemical features responsible for biological activity. slideshare.nettemple.edu The principle is that molecules with similar structures are likely to have similar biological activities. temple.edu

Structure-based drug design , on the other hand, utilizes the known 3D structure of the target protein or enzyme. nih.govquora.com Molecular docking is a primary tool in this approach, where the compound is computationally placed into the binding site of the target to predict its binding orientation and affinity. slideshare.netquora.com This allows for the rational design of more potent and selective inhibitors.

Both approaches are integral to modern drug discovery and can be computationally applied to this compound to explore its potential interactions with various biological targets and guide the synthesis of more effective analogs. slideshare.nettemple.edu

Biological Activities and Molecular Mechanisms of 2 4 Nitrophenoxy N Tosylacetamide in Vitro Studies

In Vitro Antimicrobial Efficacy and Spectrum of Activity

The growing challenge of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Acetamide (B32628) derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.

Antibacterial Activity Against Pathogenic Microorganisms (Gram-Positive and Gram-Negative)

Research into various acetamide derivatives has demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, certain N-phenylacetamide derivatives have shown activity against various bacterial species. The presence of a nitro group, a key feature of 2-(4-nitrophenoxy)-N-tosylacetamide, has been noted in other chemical classes to contribute to broad-spectrum antibacterial activities. nih.gov For example, nitrofurans and nitroimidazoles are known for their antibacterial properties. nih.gov

Studies on chloroacetamide derivatives have also highlighted their effectiveness. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against Klebsiella pneumoniae, a significant Gram-negative pathogen. nih.govnih.gov The combination of an acetamide with a monobactam antibiotic has shown good activity against both Gram-positive and Gram-negative bacteria. nih.gov These findings suggest that the acetamide scaffold, a core component of this compound, is a viable starting point for the development of new antibacterial drugs.

Antifungal and Antitubercular Potency Assessments

The 2-phenoxy-N-phenylacetamide scaffold has been identified as a promising framework for developing novel antitubercular agents. nih.gov A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally similar to the compound of interest, were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these derivatives exhibited potent activity, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. Notably, one of the most potent derivatives also showed efficacy against a rifampin-resistant strain of M. tuberculosis.

The antifungal potential of acetamide derivatives has also been explored. For instance, the introduction of a chloro atom to an N-(2-hydroxyphenyl) acetamide molecule conferred the ability to inhibit the growth of Candida albicans. nih.gov This highlights the potential for structural modifications of the acetamide core to yield compounds with significant antifungal properties.

Investigation of Proposed Molecular Mechanisms of Antimicrobial Action

The proposed molecular mechanisms of antimicrobial action for acetamide derivatives are still under investigation, but some insights have been gained from related compounds. For certain chloroacetamide derivatives, molecular docking studies suggest that they may act by inhibiting penicillin-binding proteins (PBPs). PBPs are crucial enzymes involved in the synthesis of the bacterial cell wall. nih.gov Inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and bacterial death. nih.gov This mechanism is a well-established target for many successful antibacterial drugs, particularly β-lactams. nih.gov

In Vitro Antineoplastic and Antiproliferative Investigations

In addition to their antimicrobial properties, acetamide derivatives have also been investigated for their potential as anticancer agents.

Cytotoxicity Profiles Against Diverse Cancer Cell Lines

Several studies have demonstrated the cytotoxic effects of phenylacetamide derivatives against various cancer cell lines. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were tested against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines. The results indicated that compounds containing a nitro moiety exhibited higher cytotoxicity compared to those with a methoxy (B1213986) moiety. This suggests that the nitro group, present in this compound, may play a crucial role in the potential anticancer activity of this compound.

The table below summarizes the cytotoxic activity of representative 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, highlighting the impact of the nitro group.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | R Group | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | p-NO2 | PC3 | 80 |

| Compound B | p-NO2 | MCF-7 | 100 |

| Imatinib (Reference) | - | PC3 | 40 |

| Imatinib (Reference) | - | MCF-7 | 98 |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Exploration of Apoptotic Pathways and Cell Cycle Perturbations

The induction of apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents exert their anticancer effects. While direct studies on the apoptotic effects of this compound are not available, research on other complex molecules has shown that they can induce apoptosis and cause cell cycle arrest in cancer cells. For example, a novel acetal (B89532) of andrographolide (B1667393) was found to promote apoptosis and cause S phase arrest in MDA-MB-231 breast cancer cells. The ability of phenylacetate, a related aromatic fatty acid, to induce apoptosis and differentiation in various cancer cell lines has also been reported. These findings suggest that investigating the potential of this compound to trigger apoptotic pathways and perturb the cell cycle in cancer cells would be a valuable area of future research.

Modulation of Intracellular Signaling Cascades in Malignant Cells

There is no available research data detailing the modulation of intracellular signaling cascades in malignant cells by this compound. Consequently, information regarding its potential effects on pathways crucial to cancer cell proliferation, survival, and metastasis is not available.

Enzyme Inhibition Assays and Biological Target Identification

No published studies were found that investigate the enzyme inhibition properties of this compound.

Characterization of Specific Enzyme Inhibition Kinetics and Selectivity

Due to the absence of research in this area, there is no information on the specific enzyme inhibition kinetics or the selectivity profile of this compound against any enzymatic targets.

Elucidation of Interactions with Key Biological Macromolecules

There are no available studies that elucidate the interactions of this compound with key biological macromolecules.

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

A formal structure-activity relationship (SAR) analysis for this compound regarding its biological efficacy has not been reported in the scientific literature.

Influence of the 4-Nitrophenoxy Moiety on Pharmacological Activity

There is no specific research available to detail the influence of the 4-nitrophenoxy moiety on the pharmacological activity of this compound.

Contribution of the N-Tosylacetamide Fragment to Bioactivity

Similarly, the contribution of the N-tosylacetamide fragment to the bioactivity of this compound has not been documented in any available research.

Impact of Linker Flexibility and Steric Factors on Molecular Recognition

The molecular architecture of this compound features a central acetamide linker connecting a 4-nitrophenoxy group and a tosyl group. The inherent flexibility of this linker, combined with the spatial arrangement and bulk of the terminal groups, dictates how the molecule presents itself to and interacts with biological macromolecules.

Linker Flexibility:

The acetamide linker in this compound possesses a degree of rotational freedom, allowing the 4-nitrophenoxy and tosyl moieties to adopt various conformations. This flexibility is not entirely unconstrained. The presence of the amide bond introduces a planar character, which, coupled with the electronic effects of the adjacent carbonyl and sulfonyl groups, influences the preferred spatial orientation of the molecule.

In studies of related 2-phenoxyacetamide (B1293517) derivatives, the nature of the linker has been shown to be a key determinant of biological activity. For instance, in the development of inhibitors for the SARS-CoV-2 main protease, the flexibility of the 2-phenoxyacetamide scaffold was noted as a factor that could influence its pharmacokinetic and pharmacodynamic properties. While high flexibility can be advantageous in allowing a molecule to adapt to a binding site, it can also lead to an entropic penalty upon binding, potentially reducing affinity. Conversely, overly rigid linkers may prevent the molecule from achieving an optimal binding conformation.

Steric Factors:

The tosyl group and the 4-nitrophenoxy group in this compound are both bulky substituents, and their size and shape create significant steric hindrance around the central linker. This steric bulk plays a crucial role in molecular recognition by influencing the accessibility of the molecule to binding pockets on target proteins and by defining the specific conformations that are energetically favorable.

Research on other molecules containing tosyl groups has demonstrated that steric effects can significantly impact reactivity and biological activity. For example, in the synthesis of O-tosyl Cinchona alkaloids, the steric environment around the hydroxyl group was found to influence the rate of tosylation. Similarly, studies on enzyme inhibitors have shown that bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or diminish activity by clashing with residues at the binding site.

Interactive Data Table: Structural Features and Their Inferred Impact on Molecular Recognition

| Structural Feature | Property | Inferred Impact on Molecular Recognition |

| Acetamide Linker | Flexible with some rotational restriction | Allows conformational adaptability to binding sites, but may incur an entropic cost upon binding. |

| Tosyl Group | Bulky, sterically hindering | Can promote binding through hydrophobic interactions if the binding site is accommodating; may cause steric clashes in constrained pockets. |

| 4-Nitrophenoxy Group | Bulky with an electron-withdrawing nitro group | Contributes to the overall steric profile and can engage in specific electronic interactions with receptor sites. |

Advanced Applications and Potential in Chemical Biology Research

Development as a Lead Compound for Future Drug Discovery Initiatives

While direct studies on 2-(4-nitrophenoxy)-N-tosylacetamide as a therapeutic agent are limited, its core structure is present in molecules that have shown significant biological activity, marking it as a promising lead compound. A lead compound in drug discovery is a chemical starting point for the design of new drugs.

Research into structurally related molecules has provided a strong rationale for its potential. For example, a series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were designed and evaluated for their antitubercular properties. mdpi.com Several of these compounds displayed potent activity against Mycobacterium tuberculosis H37Rv. mdpi.com Notably, one of the most effective derivatives, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, was identified as a promising lead for further optimization to develop new antitubercular agents. mdpi.com This highlights the potential of the 2-phenoxy-N-acetamide core, which is central to this compound, as a foundation for discovering new drugs. The presence of the nitro group in such compounds is often associated with broad-spectrum antibacterial activities. mdpi.com

Utilization as a Scaffold for Rational Design of Bioactive Molecules

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a family of related compounds. The this compound structure serves as an excellent scaffold for the rational design of new bioactive molecules. Its key components—the nitrophenoxy ring, the flexible acetamide (B32628) linker, and the tosyl group—can be systematically modified to fine-tune its physicochemical properties and biological activity.

The 2-phenoxy-N-phenylacetamide framework is considered an ideal scaffold for developing novel therapeutic agents through structural modification. mdpi.com Rational design strategies could involve:

Modification of the Phenyl Ring: Introducing different substituents on the nitrophenyl ring to alter electronic properties and target interactions.

Alteration of the Sulfonamide Moiety: Replacing the tosyl group with other sulfonyl groups or bioisosteres to explore effects on solubility and binding affinity.

Changes to the Acetamide Linker: Modifying the length or rigidity of the linker to optimize the spatial orientation of the terminal groups.

This modular nature allows chemists to systematically explore the structure-activity relationship (SAR) to enhance potency and selectivity for specific biological targets.

Application as a Precursor in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, forming a "library" that can be screened for biological activity. The synthesis of this compound is inherently suited to this approach. Its formation typically involves the reaction between a phenoxyacetic acid derivative and a sulfonamide, or the reaction of a halo-acetamide with a phenol (B47542).

This synthetic route is highly adaptable for creating a diverse library of compounds. For instance, one could react 2-(4-nitrophenoxy)acetic acid with a wide array of different substituted arylsulfonamides to generate a library of N-acylsulfonamides. Conversely, a variety of substituted phenols could be reacted with N-tosyl-2-chloroacetamide. This strategy allows for the systematic introduction of diversity at specific points in the molecular scaffold, facilitating the high-throughput screening necessary to identify novel bioactive agents.

Role as a Versatile Building Block in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry. The structure of this compound contains reactive sites that make it a valuable building block for synthesizing more complex heterocyclic systems.

Studies on analogous acetamide derivatives demonstrate this potential. For example, related N-arylacetamide precursors have been used in Hantzsch-like reactions to produce dihydropyridine (B1217469) derivatives. researchgate.net Furthermore, other research has shown that chloro-acetamide intermediates can be reacted to form β-lactam rings, which are the core structural unit of many widely used antibiotics. researchgate.net The methylene (B1212753) group (-CH2-) in the acetamide portion of this compound is activated by the adjacent carbonyl and can participate in various condensation and cyclization reactions to form new ring systems.

Exploration of Potential as a Ligand in Coordination Chemistry and Metallobiological Systems

The potential of this compound extends to coordination chemistry, where it can act as a ligand—a molecule that binds to a central metal atom to form a coordination complex. The molecule possesses multiple potential coordination sites, including the oxygen atoms of the nitro, ether, carbonyl, and sulfonyl groups, as well as the sulfonamide nitrogen.

The synthesis of metal complexes using related heterocyclic compounds containing a 4-nitrophenyl group, such as 2-(4-nitrophenyl)-1H-benzimidazole, has been reported. nih.gov In these cases, the benzimidazole (B57391) derivative acts as a ligand to form stable complexes with transition metals, which may exhibit catalytic activity. nih.gov The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex. nih.gov This suggests that this compound could form novel metal complexes with unique electronic and catalytic properties, making it a target for exploration in the fields of catalysis and metallobiological systems.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Derivatives with Optimized Biological Properties

The foundational 2-phenoxy-N-phenylacetamide scaffold has demonstrated a remarkable diversity of biological activities, including anticancer and antitubercular effects. mdpi.com This provides a strong impetus for the rational design and synthesis of novel derivatives of 2-(4-nitrophenoxy)-N-tosylacetamide to enhance therapeutic efficacy and selectivity.

Future design strategies will likely focus on systematic modifications of the core molecule. Key areas for structural alteration include:

Substitution on the Phenoxy Ring: The existing nitro group at the 4-position of the phenoxy ring is a critical feature. Studies on related compounds have shown that the presence and position of electron-withdrawing groups, such as a nitro moiety, can significantly influence cytotoxic effects. nih.gov Future work should explore the impact of varying the substituents on this ring to modulate activity and target specificity.

Modification of the Tosyl Group: The N-tosylacetamide moiety offers another avenue for chemical diversification. Altering the substitution pattern on the tosyl group's phenyl ring could fine-tune the compound's electronic and steric properties, potentially leading to improved interactions with biological targets.

A systematic approach to generating a library of these new derivatives will be essential. This will enable comprehensive structure-activity relationship (SAR) studies to identify the key molecular features that govern biological activity. For instance, a study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed that compounds bearing a nitro moiety exhibited greater cytotoxicity against certain cancer cell lines compared to those with a methoxy (B1213986) group. nih.gov This highlights the importance of such comparative studies in guiding the design of more potent compounds.

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas

While the parent scaffold of this compound has been investigated for its anticancer and antitubercular potential, the full spectrum of its biological activities remains largely unexplored. mdpi.comnih.gov Future research should venture into uncharted therapeutic territories to uncover novel applications for this class of compounds.

A promising starting point is the investigation of its potential as an antiprotozoal agent. The benzimidazole (B57391) moiety, a key structural feature in many antiparasitic drugs, serves as a valuable model. nih.gov The presence of a nitro group, a common feature in drugs like benznidazole (B1666585) used to treat Chagas disease, further supports the rationale for exploring the antiprotozoal activity of this compound and its derivatives. nih.gov

Furthermore, the structural similarities to compounds with known antiviral and anti-inflammatory properties suggest that these are also worthy areas of investigation. mdpi.com A comprehensive screening of the compound against a panel of viruses and inflammatory mediators could reveal unexpected therapeutic opportunities.

Integration with Advanced Screening Platforms and High-Throughput Methodologies

The identification of novel biological targets and therapeutic applications for this compound and its derivatives can be significantly accelerated through the use of advanced screening platforms. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against a multitude of biological assays.

Future research should leverage HTS to:

Screen for novel enzymatic and receptor targets: By testing the compound against a wide array of purified enzymes and receptors, it may be possible to identify direct molecular targets responsible for its biological effects.

Identify new disease indications: Phenotypic screening, where the effect of the compound on whole cells or organisms is assessed, can uncover unexpected therapeutic uses without prior knowledge of the specific target.

Elucidate mechanisms of action: HTS can be coupled with high-content imaging and other advanced techniques to gain insights into the cellular pathways modulated by the compound.

The data generated from these HTS campaigns will be invaluable for guiding the subsequent stages of drug discovery and development, including lead optimization and preclinical studies.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and enhance economic viability. researchgate.net Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic routes.

Traditional synthetic methods for related compounds often involve the use of hazardous reagents and solvents. jcbsc.org For example, nitration reactions frequently employ a mixture of nitric and sulfuric acids, which are corrosive and generate significant waste. jcbsc.org

Future synthetic strategies should focus on:

Catalytic Methods: Employing catalytic amounts of reagents in place of stoichiometric quantities can significantly reduce waste.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with water or other benign alternatives is a key tenet of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste.

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Investigation of Synergistic Effects in Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. nih.gov Investigating the synergistic effects of this compound with existing drugs is a critical area for future research.

Synergistic interactions can lead to:

Enhanced Efficacy: The combined effect of two drugs can be greater than the sum of their individual effects.

Reduced Doses: By using drugs in combination, the required dose of each agent may be lowered, thereby reducing the risk of adverse effects.

Overcoming Drug Resistance: Combination therapies can be effective against drug-resistant cancers or pathogens. nih.gov

Future studies should explore the combination of this compound with conventional chemotherapeutic agents and other targeted therapies. nih.govnih.gov For example, its potential to enhance the efficacy of drugs like doxorubicin (B1662922) or paclitaxel (B517696) in treating various cancers should be systematically evaluated. nih.gov These investigations will be crucial for positioning this compound and its future derivatives within the existing landscape of therapeutic options.

Q & A

Q. What are the established synthetic routes for 2-(4-nitrophenoxy)-N-tosylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the phenoxyacetamide backbone via nucleophilic substitution. For example, 4-nitrophenol reacts with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to yield 2-(4-nitrophenoxy)acetamide intermediates .

- Step 2 : Tosylation of the acetamide nitrogen using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine .

- Optimization : Reaction efficiency depends on solvent polarity (DMF or acetonitrile), temperature (60–80°C), and stoichiometric ratios. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Q. How does the electronic nature of the nitro and tosyl groups influence the compound’s reactivity?

- The 4-nitrophenoxy group is electron-withdrawing, activating the acetamide carbonyl toward nucleophilic attack (e.g., hydrolysis or aminolysis) .

- The tosyl group stabilizes the amide nitrogen via resonance, making it less nucleophilic but a better leaving group in substitution reactions .

Advanced Research Questions

Q. How can computational tools like molecular docking predict the biological activity of this compound?

- AutoDock Vina : Docking simulations against target proteins (e.g., enzymes or receptors) assess binding affinity. The nitro and sulfonyl groups may form hydrogen bonds with active-site residues .

- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over time (e.g., RMSD analysis) to prioritize synthesis targets .

Q. What mechanistic insights explain contradictory yields in the synthesis of this compound?

- Side Reactions : Competing hydrolysis of the tosyl group under prolonged heating or acidic conditions reduces yield. Kinetic studies (e.g., varying pH/temperature) identify optimal windows .

- Steric Hindrance : Bulky substituents on intermediates may slow down tosylation. Isotopic labeling (e.g., ¹⁵N-TsCl) tracks reaction pathways .

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar derivatives?

- Comparative Analysis : Overlay ¹H NMR spectra of analogs to identify shifts caused by substituent effects (e.g., electron-donating vs. withdrawing groups) .

- DFT Calculations : Predict theoretical NMR/IR spectra and compare with experimental data to validate assignments .

Q. What strategies improve the scalability of this compound synthesis for high-throughput studies?

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent volume, catalyst loading) using response surface methodology (RSM) .

- Flow Chemistry : Continuous synthesis reduces reaction time and improves reproducibility for intermediates .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.